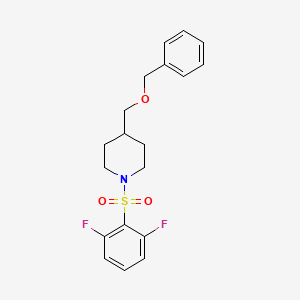
4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a benzyloxy methyl group and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy methyl derivative.
Sulfonylation with Difluorophenyl Sulfonyl Chloride: The final step involves the reaction of the benzyloxy methyl piperidine with 2,6-difluorophenyl sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzyloxy derivatives such as benzaldehyde or benzoic acid.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its difluorophenyl sulfonyl group is particularly useful in binding studies due to its electron-withdrawing properties.
Medicine
Medically, this compound has potential applications as a pharmacophore in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and the benzyloxy and difluorophenyl sulfonyl groups can enhance binding affinity and specificity to biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or photophysical properties. Its unique structure allows for the tuning of material properties through chemical modification.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The piperidine ring can interact with receptors or enzymes, while the benzyloxy and difluorophenyl sulfonyl groups can enhance binding through hydrophobic interactions and hydrogen bonding.
Molecular Targets and Pathways
Receptors: The compound can bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((Benzyloxy)methyl)piperidine: Lacks the difluorophenyl sulfonyl group, making it less potent in binding studies.
1-((2,6-Difluorophenyl)sulfonyl)piperidine: Lacks the benzyloxy methyl group, affecting its overall binding affinity and specificity.
Uniqueness
4-((Benzyloxy)methyl)-1-((2,6-difluorophenyl)sulfonyl)piperidine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and electron-withdrawing properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO3S/c20-17-7-4-8-18(21)19(17)26(23,24)22-11-9-16(10-12-22)14-25-13-15-5-2-1-3-6-15/h1-8,16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYRCZHCVNIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
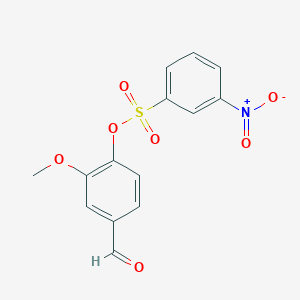
![1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2753628.png)
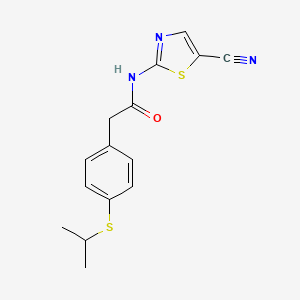
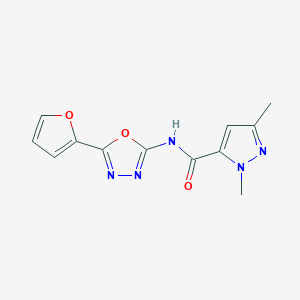
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2753632.png)
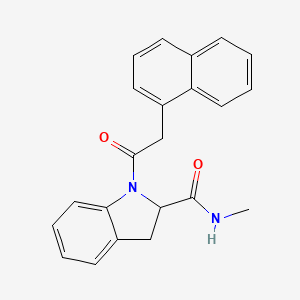
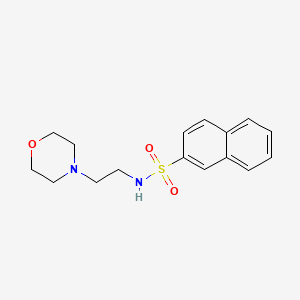
![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)
![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)
![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)

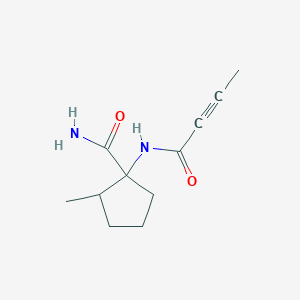
![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)
